molecular formula C9H6BrClN2O2S2 B13728648 3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole

3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole

Cat. No.: B13728648
M. Wt: 353.6 g/mol
InChI Key: JCYNEDKMYPMRCY-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine, chlorine, and a sulfonyl group attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4-methylbenzenesulfonyl chloride with thiosemicarbazide can yield the desired thiadiazole ring. The bromination step is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed to oxidize the sulfonyl group.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group can enhance its binding affinity to certain proteins, while the bromine and chlorine atoms can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(2-chlorophenylsulfonyl)-1,2,4-thiadiazole
  • 3-Bromo-5-(4-methylphenylsulfonyl)-1,2,4-thiadiazole
  • 3-Chloro-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole

Uniqueness

3-Bromo-5-(2-chloro-4-methylphenylsulfonyl)-1,2,4-thiadiazole is unique due to the specific combination of bromine, chlorine, and a sulfonyl group attached to the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H6BrClN2O2S2

Molecular Weight

353.6 g/mol

IUPAC Name

3-bromo-5-(2-chloro-4-methylphenyl)sulfonyl-1,2,4-thiadiazole

InChI

InChI=1S/C9H6BrClN2O2S2/c1-5-2-3-7(6(11)4-5)17(14,15)9-12-8(10)13-16-9/h2-4H,1H3

InChI Key

JCYNEDKMYPMRCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C2=NC(=NS2)Br)Cl

Origin of Product

United States

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